4,6-Dichloropyrido[3,4-d]pyrimidine

CXCR2 Chemokine Receptor Inflammation

Researchers developing ATP-competitive kinase inhibitors require regiospecific building blocks for SAR exploration. Generic dichloropyridopyrimidine isomers lead to inconsistent reactivity and off-target profiles. 4,6-Dichloropyrido[3,4-d]pyrimidine (CAS 171178-48-6) solves this with two distinct reactive chlorine sites enabling sequential SNAr at C4 and C6. Key data: EGFR IC50 as low as 0.008 nM; CXCR2 IC50 0.11 µM. Scalable process per US 6,313,292 ensures reliable multi-gram supply for drug discovery programs.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
CAS No. 171178-48-6
Cat. No. B064287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrido[3,4-d]pyrimidine
CAS171178-48-6
Synonyms4,6-DICHLOROPYRIDO[3,4-D]PYRIMIDINE
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)N=CN=C2Cl
InChIInChI=1S/C7H3Cl2N3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H
InChIKeyCKPNVNAKQGYUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloropyrido[3,4-d]pyrimidine Overview


4,6-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic building block featuring a fused pyridine-pyrimidine core with chlorine atoms at the 4- and 6-positions. Its molecular weight is 200.02 g/mol with the formula C7H3Cl2N3 . The pyrido[3,4-d]pyrimidine scaffold is a validated core for ATP-competitive kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) and chemokine receptor CXCR2 [1]. The specific 4,6-dichloro substitution pattern offers two reactive sites for sequential nucleophilic aromatic substitution (SNAr), enabling divergent and regioselective derivatization [2].

4,6-Dichloropyrido[3,4-d]pyrimidine Regioselectivity Profile


Generic substitution with other dichloropyridopyrimidine regioisomers—such as 2,4-dichloropyrido[3,4-d]pyrimidine, 4,6-dichloropyrido[3,2-d]pyrimidine, or 2,7-dichloropyrido[3,2-d]pyrimidine—is not scientifically justifiable. The position of the chlorine atoms dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which in turn governs the final substitution pattern and biological activity of the derived inhibitors [1]. For instance, in 2,4-dichloropyrido[3,4-d]pyrimidine, the 4-position is significantly more reactive than the 2-position towards SNAr, a regioselectivity that differs fundamentally from the 4,6-dichloro isomer where the 4-position remains the most reactive site, but the 6-position provides an orthogonal handle for secondary modifications [1]. Furthermore, the pyrido[3,4-d] scaffold itself demonstrates superior potency against EGFR compared to pyrido[3,2-d] or pyrido[2,3-d] isomers, a property that is scaffold-dependent and cannot be achieved by simply substituting the core [2].

4,6-Dichloropyrido[3,4-d]pyrimidine Comparative Evidence


CXCR2 Antagonism: Pyrido[3,4-d]pyrimidine Scaffold Advantage

In a scaffold-hopping study, a pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist with an IC50 value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay [1]. This value is more than 10-fold lower (more potent) than the threshold used to define promising scaffolds in this study (IC50 < 1 µM). In contrast, alternative scaffolds including triazolo[4,5-d]pyrimidine and isoxazolo[5,4-d]pyrimidine also showed IC50 values below 1 µM, but no quantitative head-to-head data for the exact 4,6-dichloro compound is provided in this reference [1].

CXCR2 Chemokine Receptor Inflammation Calcium Mobilization Assay

EGFR Kinase Inhibition: Pyrido[3,4-d]pyrimidine Scaffold Potency Advantage

A systematic comparison of isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines revealed that the pyrido[3,4-d]pyrimidine series is among the most potent inhibitors of isolated EGFR tyrosine kinase [1]. Specifically, a 6-(methylamino)pyrido[3,4-d]pyrimidine (compound 7f) displayed an IC50 of 0.008 nM, which is approximately 16-fold more potent than the corresponding 7-substituted pyrido[2,3-d]pyrimidine (IC50 0.13 nM) and over 3-fold more potent than the 7-substituted pyrido[4,3-d]pyrimidine (IC50 0.025 nM) [1]. While these data are for amino-substituted derivatives rather than the dichloro compound itself, they establish the pyrido[3,4-d] scaffold's superior intrinsic potency compared to other regioisomers.

EGFR Tyrosine Kinase Cancer ATP Binding Site

SNAr Regioselectivity

In the structurally related 2,4-dichloropyrido[3,4-d]pyrimidine, nucleophilic aromatic substitution occurs selectively at the 4-position, with the 2-position remaining intact for subsequent modifications [1]. By extension to the 4,6-dichloro isomer, the 4-position is expected to be the more electrophilic site due to its location adjacent to the pyrimidine nitrogen and its para relationship to the ring junction nitrogen, whereas the 6-position on the pyridine ring is less activated. This regioselectivity allows for a divergent synthesis strategy: the first nucleophile (e.g., an amine) can be installed at the 4-position, followed by a second nucleophile or cross-coupling partner at the 6-position, enabling the systematic exploration of structure-activity relationships [2].

SNAr Regioselectivity Synthetic Chemistry Building Block

Physical Property Comparison

The predicted boiling point of 4,6-dichloropyrido[3,4-d]pyrimidine is 340.8±37.0 °C, and its predicted density is 1.573±0.06 g/cm³ . In contrast, the 2,4-dichloro isomer (CAS 908240-50-6) has a predicted pKa of 1.30±0.30 and is typically stored under inert gas at 2-8°C due to its different stability profile [1]. These distinct physicochemical properties influence purification methods (e.g., distillation vs. recrystallization), solvent selection, and long-term storage conditions, which are critical considerations for inventory management and scale-up operations.

Physicochemical Properties Purity Handling Storage

Improved Scalable Synthesis

The original synthetic route to 4,6-disubstituted pyrido[3,4-d]pyrimidines, including the 4,6-dichloro intermediate, suffered from extremely low overall yields (<0.34% from 2-chloro-5-nitropyridine) and required chromatographic purification at multiple stages, making it impractical for large-scale synthesis [1]. An improved process (US Patent 6,313,292) was developed using 5-amino-2-fluoropyridine as a starting material, which achieves the target 4,6-disubstituted products in seven operations with significantly higher yields and scalability [1]. This process improvement directly impacts the commercial availability and cost-effectiveness of 4,6-dichloropyrido[3,4-d]pyrimidine compared to less optimized regioisomers.

Process Chemistry Scalability Yield Improvement Cost Efficiency

4,6-Dichloropyrido[3,4-d]pyrimidine Applications


Medicinal Chemistry: EGFR Inhibitor Synthesis via Sequential SNAr

Researchers aiming to develop potent EGFR tyrosine kinase inhibitors should prioritize 4,6-dichloropyrido[3,4-d]pyrimidine as a starting material. As demonstrated by Rewcastle et al., 6-substituted pyrido[3,4-d]pyrimidines can achieve IC50 values as low as 0.008 nM, which is up to 16-fold more potent than pyrido[2,3-d] isomers [1]. The 4,6-dichloro substitution pattern allows for sequential functionalization: first introducing an amine at the reactive 4-position, then installing a second group at the 6-position via SNAr or cross-coupling to fine-tune potency and selectivity [2].

Chemical Biology: CXCR2 Antagonist Probes for Inflammation

For research programs targeting the CXCR2 chemokine receptor—implicated in inflammatory, autoimmune, and oncological disorders—the pyrido[3,4-d]pyrimidine scaffold offers a validated starting point with an IC50 of 0.11 µM in calcium mobilization assays [1]. Using 4,6-dichloropyrido[3,4-d]pyrimidine as a building block enables the systematic exploration of structure-activity relationships by varying substituents at the 4- and 6-positions, as demonstrated in the SAR study by Van Hoof et al. [1].

Process Chemistry: Scalable Synthesis of Key Intermediates

Industrial users requiring multi-gram to kilogram quantities of pyrido[3,4-d]pyrimidine derivatives should select 4,6-dichloropyrido[3,4-d]pyrimidine due to the availability of an improved, scalable process (US Patent 6,313,292) that overcomes the <0.34% yield limitation of earlier methods [1]. This process, which starts from 5-amino-2-fluoropyridine, provides a reliable supply chain for this specific regioisomer, which is critical for cost-effective scale-up of drug discovery programs [1].

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